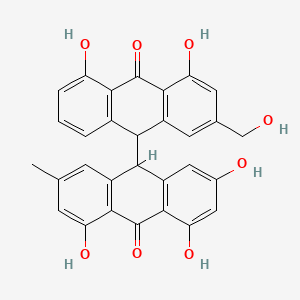
Palmidin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmidin A is a naturally occurring anthracene derivative, specifically classified as an anthracene-9,10-dione. It is known for its distinct chemical structure, which includes multiple hydroxyl groups and a methyl group. This compound is found in certain plants and has been studied for its potential bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmidin A typically involves the oxidative coupling of anthraquinone derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as rhubarb, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Palmidin A undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Palmidin A has been explored for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating conditions such as ulcerative colitis.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Palmidin A involves its interaction with cellular pathways and molecular targets. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s hydroxyl groups play a crucial role in scavenging free radicals, thereby exerting antioxidant effects. Additionally, this compound may inhibit specific signaling pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar antioxidant properties.
Emodin: Known for its anti-inflammatory and anticancer activities.
Chrysophanol: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness of Palmidin A
This compound stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
17062-55-4 |
|---|---|
Molecular Formula |
C30H22O8 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
10-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9H-anthracen-9-yl]-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O8/c1-12-5-16-24(18-9-14(32)10-22(36)28(18)30(38)26(16)20(34)6-12)23-15-3-2-4-19(33)25(15)29(37)27-17(23)7-13(11-31)8-21(27)35/h2-10,23-24,31-36H,11H2,1H3 |
InChI Key |
DJTVMANCSQLMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)CO)C=C(C=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















